![molecular formula C22H24N4O5S B3300815 2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904824-04-0](/img/structure/B3300815.png)
2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Overview
Description
2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as MPB-163, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a sulfonamide derivative of pyridazinylphenylamine and has been found to have several interesting properties that make it a promising candidate for future drug development.
Mechanism of Action
The exact mechanism of action of 2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways, including the NF-κB pathway and the MAPK pathway. Additionally, this compound has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of various enzymes involved in inflammation and cancer progression. Additionally, the compound has been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been found to have low toxicity in animal studies, making it a promising candidate for future drug development. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. One potential area of focus is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications. Future research may also focus on the development of analogs of this compound with improved properties, such as increased solubility and potency. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-cancer activities in various in vitro and in vivo studies. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,5-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-29-18-6-8-20(30-2)21(15-18)32(27,28)25-17-5-3-4-16(14-17)19-7-9-22(24-23-19)26-10-12-31-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSDOUVAGHVKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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